N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a thiophene ring, a thiazepane ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Coupling Reactions: The thiophene and thiazepane rings are then coupled with a sulfonyl chloride derivative of phenyl acetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors or photovoltaic cells.
Biological Research: It can be used to study the interactions of thiophene and thiazepane derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for glaucoma treatment.
Uniqueness
N-(4-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a thiophene ring, a thiazepane ring, and a sulfonyl group, which imparts distinct electronic and steric properties that can be exploited for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[4-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S3/c1-13(20)18-14-4-6-15(7-5-14)25(21,22)19-9-8-17(24-12-10-19)16-3-2-11-23-16/h2-7,11,17H,8-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLXWJGDCNNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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